2,3-Didocecanoyl-sn-glycero-1-phosphocholine
CAS No.:
Cat. No.: VC16640601
Molecular Formula: C32H64NO8P
Molecular Weight: 621.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H64NO8P |
|---|---|
| Molecular Weight | 621.8 g/mol |
| IUPAC Name | [(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1 |
| Standard InChI Key | IJFVSSZAOYLHEE-PMERELPUSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 621.8 g/mol |
| Hydrophobic Contribution | Two C12 chains (48 carbons) |
| Head Group Charge | Zwitterionic (neutral net charge) |
| Solubility | Chloroform/methanol mixtures |
The compound’s hydrophobic-to-hydrophilic balance (critical packing parameter ≈ 0.74) favors the formation of lamellar phases, making it suitable for liposome fabrication. Its transition temperature () is estimated at 45–50°C based on analogous saturated phosphatidylcholines, though experimental data specific to this compound remain limited.
Synthesis and Purification
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general approach involves:
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Glycerophosphorylation: Protection of the sn-1 hydroxyl group of glycerol followed by phosphorylation with 2-bromoethyl dichlorophosphate.
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Acylation: Sequential esterification of the sn-2 and sn-3 positions with dodecanoyl chloride under controlled conditions to ensure regioselectivity.
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Head Group Modification: Quaternization of the phosphate group with trimethylamine to yield the phosphocholine moiety.
Chiral chromatography or enzymatic resolution ensures enantiopurity of the sn-glycerol backbone, crucial for maintaining biological relevance.
Analytical Characterization
Purity (>98%) is verified via:
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HPLC: Reverse-phase C18 columns with evaporative light scattering detection.
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Mass Spectrometry: ESI-MS in positive ion mode ([M+H] expected at m/z 622.8).
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P NMR: Single peak at δ −0.5 to −1.5 ppm confirms phosphocholine integrity.
Biological Applications
Membrane Biophysics Studies
2,3-Didocecanoyl-sn-glycero-1-phosphocholine’s saturated acyl chains make it ideal for investigating:
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Phase Transitions: Differential scanning calorimetry (DSC) reveals gel-to-liquid crystalline transitions, informing models of membrane rigidity.
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Lateral Diffusion: Fluorescence recovery after photobleaching (FRAP) studies show lateral diffusion coefficients of ~5 × 10 cm/s in model membranes, slower than unsaturated analogs.
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Cholesterol Interactions: The compound’s straight acyl chains enhance cholesterol solubility compared to branched or unsaturated lipids, modulating membrane microdomain formation.
Drug Delivery Systems
In liposomal formulations, this phospholipid:
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Enhances stability due to high phase transition temperatures, reducing drug leakage at physiological temperatures.
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Modulates surface charge (zeta potential ≈ −10 mV) to balance stealth properties and cellular uptake.
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Demonstrates compatibility with amphiphilic drugs like doxorubicin, achieving encapsulation efficiencies >80% in preclinical models.
Comparative Analysis with Structural Analogs
Chain Length and Position Effects
The table below contrasts 2,3-didocecanoyl-sn-glycero-1-phosphocholine with related phosphatidylcholines:
| Compound | Acyl Chains | (°C) | Key Application |
|---|---|---|---|
| 2,3-Didocecanoyl-sn-glycero-1-phosphocholine | C12 (sn-2,3) | 45–50 (est.) | Membrane rigidity studies |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18:1 (sn-1,2) | −20 | Flexible liposomes |
| 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidylcholine | C17:0 (sn-1,2) | 55 | NMR spectroscopy standards |
The sn-2,3 diacyl configuration uniquely positions head groups closer to the membrane surface, altering electrostatic interactions with peripheral proteins .
Future Directions and Challenges
Targeted Drug Delivery
Functionalization with PEG or cell-penetrating peptides could mitigate rapid clearance while enhancing tumor targeting. Preliminary studies suggest that substituting one dodecanoyl chain with a pH-sensitive moiety (e.g., ortho ester) enables endosome-specific drug release .
Metabolic Fate Analysis
Radiolabeled C-dodecanoic acid tracers are needed to track the compound’s incorporation into lipoproteins or β-oxidation pathways, addressing gaps in current pharmacokinetic models.
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